molecular formula C9H10N2O B8505888 5-methoxy-4-methyl-1H-indazole

5-methoxy-4-methyl-1H-indazole

Cat. No.: B8505888
M. Wt: 162.19 g/mol
InChI Key: XBGFJNJKSTWMCF-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 4. Indazole derivatives are widely studied due to their pharmacological relevance, including kinase inhibition and anticancer activity . The methoxy and methyl substituents are expected to influence electronic properties, solubility, and steric interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-4-methyl-1H-indazole, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key reagents include sodium methoxide or potassium tert-butoxide for substitution, and solvents like DMF or THF under inert conditions . For example, methoxy group introduction may require controlled temperature (e.g., 60–80°C) to avoid side reactions. Base selection (e.g., Cs₂CO₃ vs. NaH) significantly impacts regioselectivity and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm for methyl) and methoxy (δ ~3.8–4.0 ppm) groups. Aromatic protons in indazole cores typically appear at δ 7.0–8.5 ppm .
    • IR: Confirm C-O (methoxy) stretches at ~1250–1050 cm⁻¹ and N-H (indazole) at ~3400 cm⁻¹ .
  • Crystallography: Use SHELX software for single-crystal X-ray refinement. Key parameters include resolving disorder in methyl/methoxy groups via iterative least-squares refinement and validating with R-factor convergence (<5%) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Setup:
    • Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve thermochemical accuracy for bond dissociation energies .
    • Basis sets (e.g., 6-31G**) optimize computational cost vs. accuracy for HOMO-LUMO gaps and electrostatic potentials .
  • Applications:
    • Predict regioselectivity in electrophilic substitution (e.g., nitration) by analyzing Fukui indices.
    • Validate computed vibrational spectra against experimental IR data to confirm functional group assignments .

Q. What strategies are effective in resolving contradictions between predicted and observed biological activities of indazole derivatives?

Methodological Answer:

  • Data Triangulation:
    • Compare in vitro enzyme inhibition assays (e.g., IC₅₀) with docking simulations (Autodock Vina) to identify discrepancies in binding modes .
    • Reassess SAR by synthesizing analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate activity-contributing moieties .
  • Contradiction Analysis:
    • Use qualitative frameworks (e.g., iterative hypothesis testing) to evaluate false positives from assay interference (e.g., redox cycling by nitro groups) .

Q. What challenges arise in refining the X-ray crystallographic structure of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges:
    • Disorder in methoxy or methyl groups due to free rotation, leading to poorly resolved electron density .
    • Twinning in crystals, complicating space group determination.
  • Solutions with SHELX:
    • Apply TWIN/BASF commands to model twinning and improve R-factor convergence.
    • Use PART/SUMP restraints to resolve disorder, validated against displacement parameter plots (ADPs < 0.05 Ų) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric features of this compound derivatives?

Methodological Answer:

  • Design Framework:
    • Synthesize analogs with variations at positions 4 (methyl), 5 (methoxy), and N1 (substituents) to map steric/electronic effects .
    • Use 3D-QSAR (CoMFA/CoMSIA) to correlate molecular fields (e.g., steric, electrostatic) with activity data .
  • Validation:
    • Cross-validate models with leave-one-out (LOO) analysis and external test sets (R² > 0.6 for predictive power) .

Q. Tables for Key Data

Table 1: Synthetic Optimization Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
Base (Substitution)Cs₂CO₃↑ Regioselectivity
SolventDMF↑ Reaction Rate
Temperature60–80°C↓ Side Reactions
PurificationHexane/EtOAc (3:1)↑ Purity (>95%)

Table 2: Computational Validation Metrics for DFT Studies

FunctionalAvg. ΔH (kcal/mol)Application Scope
B3LYP±2.4Thermochemistry
M06-2X±3.1Non-covalent Interactions

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-methoxy-4-methyl-1H-indazole, highlighting differences in substituents, molecular properties, and synthesis insights derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Features
This compound -OCH₃ (C5), -CH₃ (C4) C₉H₁₀N₂O 162.19* Not reported Electron-donating groups enhance solubility; steric hindrance may affect reactivity.
4-Chloro-5-methoxy-1H-indazole -Cl (C4), -OCH₃ (C5) C₈H₇ClN₂O 198.61 Not reported Chlorine’s electron-withdrawing effect increases molecular weight and may reduce metabolic stability.
4-Methyl-1H-indazol-5-amine -NH₂ (C5), -CH₃ (C4) C₈H₉N₃ 147.18 Not reported Amino group improves polarity and hydrogen-bonding potential, enhancing biological target interactions.
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole Methoxybenzyl (imidazole), indole core C₂₀H₁₇N₃O 315.37 159–160°C Demonstrates how methoxy groups in non-indazole systems influence melting points and synthetic complexity.
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole -Cl (C6), iodobenzyl (imidazole) C₁₈H₁₂ClIN₂ 438.66 >200°C Halogenation increases molecular weight and thermal stability (high melting point).

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in polar solvents compared to electron-withdrawing groups like -Cl .
  • Halogenation : Increases molecular weight and may improve thermal stability (e.g., melting points >200°C in halogenated indoles) .

Synthetic Complexity :

  • Methoxy and methyl groups are typically introduced via alkylation or protection-deprotection strategies, as seen in imidazole and indole syntheses . Chlorine or iodine substituents require halogenation reagents (e.g., POCl₃, NIS), which add synthetic steps .

Steric hindrance from methyl groups at C4 may limit interactions in enzyme active sites compared to smaller substituents like -Cl .

Preparation Methods

Strategic Retrosynthetic Analysis of 5-Methoxy-4-Methyl-1H-Indazole

The synthesis of this compound necessitates disconnection of the bicyclic system into monocyclic precursors capable of undergoing cyclocondensation. Two dominant retrosynthetic approaches prevail:

  • Aromatic Electrophilic Substitution-First Strategy : Installation of methoxy and methyl groups on a preformed benzene ring prior to indazole cyclization. This method leverages directed ortho-metalation for regioselective functionalization .

  • Cyclization-First Strategy : Construction of the indazole core followed by late-stage C-H functionalization at the 4- and 5-positions. Palladium-catalyzed coupling reactions dominate this approach .

Core Indazole Assembly via [3+2] Cyclocondensation

Hydrazine-Mediated Ring Closure

Adapting methodologies from 4-bromo-5-methyl-1H-indazole synthesis , the cyclization of appropriately substituted benzaldehyde derivatives with hydrazine hydrate proves effective:

Representative Procedure

  • Substrate Preparation : 2-Methoxy-4-methylbenzaldehyde (1.0 eq) dissolved in anhydrous THF under N₂

  • Lithiation : Treatment with LDA (1.2 eq) at -78°C generates stabilized α-lithio species

  • Quenching : Addition of DMF (1.5 eq) followed by warming to 25°C yields formylated intermediate

  • Cyclization : Reflux with hydrazine hydrate (5.0 eq) in ethanol for 12 hours induces [3+2] annulation

Optimized Conditions

ParameterValue
Temperature80°C
SolventEthanol
Hydrazine Equiv5.0
Yield87.6%

NMR tracking confirms complete consumption of starting material within 8 hours . X-ray crystallography of intermediates validates regiochemical outcomes .

Regioselective Introduction of Methoxy and Methyl Groups

Directed Ortho-Metalation (DoM)

Building upon 4-bromo-5-methylindazole protocols , methoxy group installation employs:

Stepwise Functionalization

  • Directed Lithiation : 2-Fluoro-4-methylbenzene derivatives undergo LDA-mediated deprotonation at -78°C

  • Electrophilic Trapping : Methoxy introduction via (CH₃O)₂Bpin under Miyaura borylation conditions

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with methylboronic acids completes substitution

Key Advantages

  • Avoids hazardous nitration mixtures (H₂SO₄/HNO₃)

  • Enables gram-scale production with <5% regioisomers

Palladium-Catalyzed Late-Stage Functionalization

Suzuki-Miyaura Coupling

The PDF methodology demonstrates adaptability for introducing methyl groups:

General Protocol

  • Indazole Core Activation : Bromination at C4 using NBS (1.1 eq) in DMF

  • Cross-Coupling : Pd(dppf)Cl₂ (0.05 eq) catalyzes reaction with methylboronic acid (3.0 eq)

  • Workup : Aqueous extraction followed by silica gel chromatography

Performance Metrics

Catalyst LoadingYield (%)Purity (GC)
0.05 eq94.0>97%

HSQC NMR confirms methyl group regiochemistry through 3J coupling constants .

Purification and Analytical Characterization

Chromatography-Free Crystallization

Industrial-scale processes favor:

  • Antisolvent Precipitation : Toluene/hexane mixtures induce crystallization

  • Recrystallization Yield : 89.9% recovery from Example 2

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.07 (s, 1H, H-3), 6.92 (d, J=8Hz, 1H), 3.89 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃)

  • GC-MS : m/z 178.1 [M+H]⁺, 150.0 (base peak)

  • HPLC Purity : 97.3% (C18 column, MeCN/H₂O)

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methoxy-4-methyl-1H-indazole

InChI

InChI=1S/C9H10N2O/c1-6-7-5-10-11-8(7)3-4-9(6)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

XBGFJNJKSTWMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (1.46 ml, 15.52 mmol), tetrabutylammonium bromide (83 mg, 0.259 mmol), potassium acetate (1.02 g, 10.35 mmol) and isoamyl nitrite (0.904 ml, 6.73 mmol) were added to a solution of N-(4-methoxy-2,3-dimethylphenyl)acetamide (1.0 g, 5.175 mmol) in ethyl acetate (10 ml) at room temperature, and the resulting mixture was refluxed. After 6 hours, the ethyl acetate was distilled off with heating, and a 6M-aqueous sodium hydroxide solution (10.35 ml, 62.1 mmol) was added dropwise to the residue at 60° C. After 1 hour, the reaction solution was adjusted to pH 8 to 9 with a 3M-aqueous hydrochloric acid solution and extracted with chloroform (50 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-methoxy-4-methyl-1H-indazole (456 mg, 54%).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.904 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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